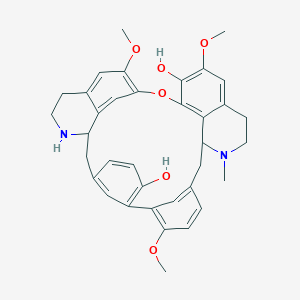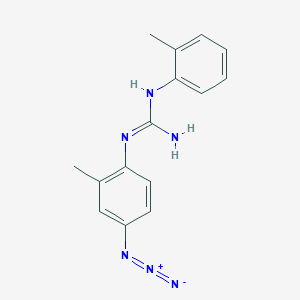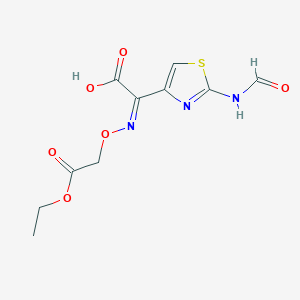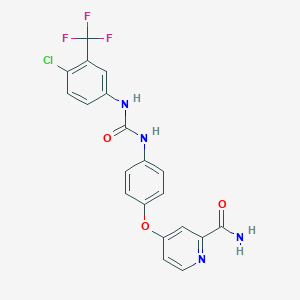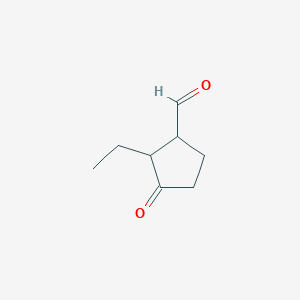
2-Ethyl-3-oxocyclopentane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-oxocyclopentane-1-carbaldehyde, also known as ethyl 2-oxocyclopentanecarboxylate, is a chemical compound that belongs to the cyclopentanone family. This compound has a wide range of applications in scientific research, particularly in organic synthesis and medicinal chemistry.
作用机制
The mechanism of action of 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde is not well understood. However, studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting that it may interfere with essential cellular processes.
生化和生理效应
2-Ethyl-3-oxocyclopentane-1-carbaldehyde has been reported to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde has been reported to have antitumor activity, suggesting that it may have potential as an anticancer agent.
实验室实验的优点和局限性
One of the main advantages of 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde is its versatility in organic synthesis. This compound can be used as a building block for the synthesis of various compounds, making it a valuable tool for researchers in the field. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde. One potential direction is the development of new synthetic methods for this compound, which may improve yields and purity. Additionally, further studies are needed to elucidate the mechanism of action of 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde, which may provide insights into its potential applications in drug development. Finally, research is needed to explore the potential toxicity of this compound, which may limit its use in certain applications.
合成方法
The synthesis of 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde can be achieved through a variety of methods, including the reaction of 2-Ethyl-3-oxocyclopentane-1-carbaldehyde acetoacetate with cyclopentanone in the presence of a base, or the reaction of 2-Ethyl-3-oxocyclopentane-1-carbaldehyde 2-oxocyclopentanecarboxylate with an aldehyde in the presence of an acid catalyst. Both of these methods have been reported to yield good results with high yields and purity.
科学研究应用
2-Ethyl-3-oxocyclopentane-1-carbaldehyde has been widely used in scientific research, particularly in organic synthesis and medicinal chemistry. This compound can be used as a building block in the synthesis of various compounds, such as chiral cyclopentanones and pyrrolidines. Additionally, 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde has been reported to have antibacterial, antifungal, and antitumor activities, making it a promising candidate for drug development.
属性
CAS 编号 |
116511-19-4 |
|---|---|
产品名称 |
2-Ethyl-3-oxocyclopentane-1-carbaldehyde |
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC 名称 |
2-ethyl-3-oxocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-2-7-6(5-9)3-4-8(7)10/h5-7H,2-4H2,1H3 |
InChI 键 |
PSYUXABKANMOAH-UHFFFAOYSA-N |
SMILES |
CCC1C(CCC1=O)C=O |
规范 SMILES |
CCC1C(CCC1=O)C=O |
同义词 |
Cyclopentanecarboxaldehyde, 2-ethyl-3-oxo- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



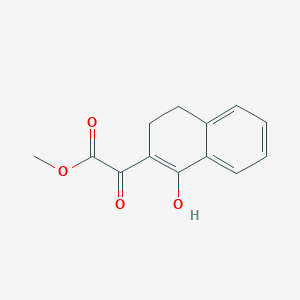
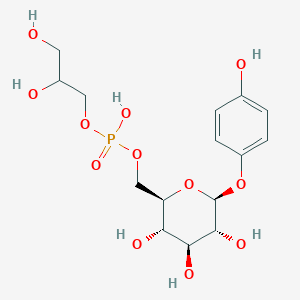
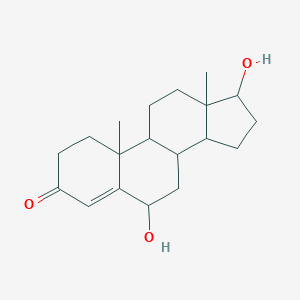
![Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate](/img/structure/B48784.png)

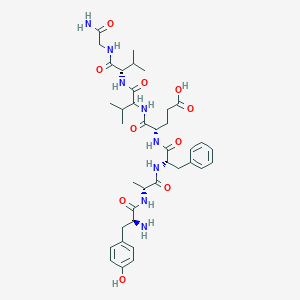
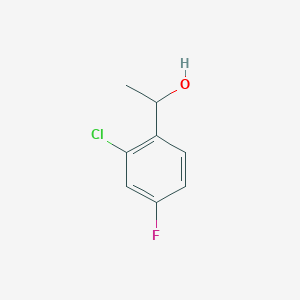
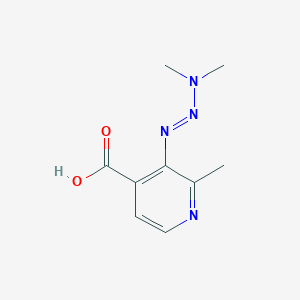
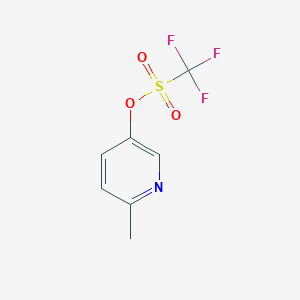
![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)
